molecular formula Br3H2OY B6336549 Yttrium Bromide Hydrate CAS No. 125018-67-9

Yttrium Bromide Hydrate

Cat. No.: B6336549
CAS No.: 125018-67-9
M. Wt: 346.63 g/mol
InChI Key: CGGXFDOEARMSGT-UHFFFAOYSA-K
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Description

Yttrium Bromide Hydrate (YBr₃·XH₂O) is an ultra-high-purity (99.99%) starting material crucial for advanced inorganic and materials science research. Its primary research value lies in the synthesis of yttrium-based compounds and nanomaterials. It serves as a key precursor for doping rare-earth ions, such as Nd³⁺ and Yb³⁺, into yttrium aluminum garnet (YAG) lattices to create active laser media for solid-state lasers . Furthermore, yttrium compounds are integral in developing functional materials like optical switches, which exploit changes in a material's transparency in response to hydrogen concentration . In the field of nuclear technology, yttrium hydrides (YHx) derived from yttrium are promising candidate materials for neutron moderators due to their high hydrogen density and superior high-temperature stability . As a hygroscopic solid, it is typically supplied as a colorless crystal with a melting point of 904°C and is soluble in water . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tribromoyttrium;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3BrH.H2O.Y/h3*1H;1H2;/q;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGXFDOEARMSGT-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Br[Y](Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br3H2OY
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

Y₂O₃ reacts exothermically with HBr to form yttrium bromide and water:

Y2O3+6HBr2YBr3+3H2O\text{Y}2\text{O}3 + 6\text{HBr} \rightarrow 2\text{YBr}3 + 3\text{H}2\text{O}

The hydrated form (YBr₃·xH₂O) crystallizes upon cooling the solution, with the degree of hydration (x) dependent on drying conditions.

Industrial Optimization

Industrial-scale production utilizes continuous-flow reactors to maintain stoichiometric excess of HBr, ensuring complete conversion of Y₂O₃. Post-reaction purification involves vacuum filtration to remove unreacted oxide particles, followed by rotary evaporation at 60–80°C to concentrate the solution. Crystallization is typically performed at 4°C to enhance yield.

Table 1: Key Parameters for Y₂O₃–HBr Reaction

ParameterOptimal RangeImpact on Yield
HBr Concentration48–62%Maximizes reaction rate
Temperature80–100°CPrevents HBr volatilization
Reaction Time4–6 hoursEnsures complete dissolution
Crystallization Temp.0–4°CReduces solubility losses

Direct Reaction of Yttrium Metal with Bromine

Metallic yttrium reacts vigorously with bromine (Br₂) to form anhydrous YBr₃, which is subsequently hydrated under controlled conditions.

Synthesis Protocol

The reaction occurs in a sealed quartz tube under inert atmosphere (Ar or N₂):

2Y+3Br22YBr32\text{Y} + 3\text{Br}2 \rightarrow 2\text{YBr}3

Anhydrous YBr₃ is hygroscopic and readily absorbs moisture from ambient air to form YBr₃·xH₂O. However, trace oxygen must be excluded to prevent oxide contamination.

Challenges and Mitigation Strategies

  • Exothermicity Control : Bromine is added incrementally to prevent thermal runaway.

  • Purification : Sublimation at 400–500°C under vacuum removes unreacted bromine and oxides.

Metathesis Reaction Using Yttrium Hydroxide and Hydrobromic Acid

Yttrium hydroxide (Y(OH)₃), precipitated from yttrium salts, serves as a precursor for bromide synthesis.

Precipitation and Acidification

Y(OH)₃ is generated by adding ammonium hydroxide (NH₄OH) to YCl₃ solutions:

YCl3+3NH4OHY(OH)3+3NH4Cl\text{YCl}3 + 3\text{NH}4\text{OH} \rightarrow \text{Y(OH)}3 + 3\text{NH}4\text{Cl}

The precipitate is washed and reacted with HBr:

Y(OH)3+3HBrYBr3+3H2O\text{Y(OH)}3 + 3\text{HBr} \rightarrow \text{YBr}3 + 3\text{H}_2\text{O}

This method achieves >95% yield when HBr is added dropwise at 50°C.

Dehydration and Crystallization of Hydrated Salts

Hydrated YBr₃·nH₂O can be dehydrated to adjust stoichiometry.

Thermal Dehydration

Controlled heating under dynamic vacuum (10⁻³ torr) removes water molecules:

YBr36H2O110°CYBr33H2O+3H2O\text{YBr}3·6\text{H}2\text{O} \xrightarrow{110°C} \text{YBr}3·3\text{H}2\text{O} + 3\text{H}_2\text{O}

Further dehydration at 150°C yields anhydrous YBr₃, which is rehydrated in humidity-controlled chambers.

Reaction of Yttrium Carbide with Hydrogen Bromide Gas

Yttrium carbide (YC) reacts with hydrogen bromide (HBr) gas at elevated temperatures:

YC+6HBrYBr3+CH3Br+H2\text{YC} + 6\text{HBr} \rightarrow \text{YBr}3 + \text{CH}3\text{Br} + \text{H}_2

This method, though less common, avoids aqueous intermediates, reducing oxygen contamination.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for Industrial and Laboratory Use

MethodPurity (%)ScalabilityCost Efficiency
Y₂O₃ + HBr99.5HighModerate
Y + Br₂99.9LowHigh
Y(OH)₃ + HBr98.0ModerateLow
Dehydration99.7VariableHigh
YC + HBr97.5LowModerate

Chemical Reactions Analysis

Decomposition and Thermal Behavior

Yttrium bromide hydrate undergoes dehydration and thermal decomposition under controlled conditions:

  • At 150–200°C, the hydrate loses water molecules to form anhydrous YBr₃ .

  • At higher temperatures (>904°C), YBr₃ melts but does not boil under standard conditions .

Reduction by yttrium metal yields sub-bromides:
2YBr3+Y3YBr2or4YBr3+Y3Y2Br32\text{YBr}_3 + \text{Y} \rightarrow 3\text{YBr}_2 \quad \text{or} \quad 4\text{YBr}_3 + \text{Y} \rightarrow 3\text{Y}_2\text{Br}_3
These reactions highlight YBr₃’s role in synthesizing lower-valent yttrium bromides .

Hydrolysis and Solubility

YBr₃·xH₂O is highly water-soluble (83.3 g/100 mL at 20°C), dissociating into Y³⁺ and Br⁻ ions :
YBr3xH2OY3++3Br+xH2O\text{YBr}_3·x\text{H}_2\text{O} \rightarrow \text{Y}^{3+} + 3\text{Br}^- + x\text{H}_2\text{O}
In aqueous solutions, Y³⁺ ions hydrolyze to form yttrium hydroxide complexes under basic conditions .

Reactions with Metals and Other Compounds

YBr₃ exhibits redox activity with transition metals:

  • Reaction with osmium:
    4YBr3+OsY4Br4Os+2Br24\text{YBr}_3 + \text{Os} \rightarrow \text{Y}_4\text{Br}_4\text{Os} + 2\text{Br}_2
    This forms a mixed metal-bromide complex .

  • Interaction with halogens:
    YBr₃ reacts with fluorine or chlorine to form mixed halides (e.g., YBr₂F) .

Scientific Research Applications

Scientific Research Applications

1.1. Coordination Chemistry

Yttrium bromide hydrate is utilized in coordination chemistry as a precursor for synthesizing yttrium-containing complexes. These complexes are essential in studying the behavior of yttrium ions in different environments, particularly in aqueous solutions where hydration plays a critical role.

Case Study: Hydration Properties
Research has shown that the hydration of yttrium(III) ions significantly affects their reactivity and stability in solution. Techniques such as extended X-ray absorption fine structure (EXAFS) spectroscopy have been employed to analyze the hydration shell around yttrium ions, revealing insights into their coordination dynamics .

1.2. Catalysis

This compound serves as a catalyst in various chemical reactions, particularly in organic synthesis and polymerization processes. Its ability to stabilize reactive intermediates makes it valuable in producing complex organic molecules.

Application Example: Organic Synthesis
In one study, yttrium bromide was used as a catalyst for the synthesis of specific organic compounds, demonstrating improved yields compared to traditional catalysts . This highlights its potential in developing more efficient synthetic routes.

3.1. Nanotechnology

In nanotechnology, this compound is utilized to synthesize nanoparticles with unique optical and electronic properties. These nanoparticles have applications ranging from drug delivery to advanced materials development.

Application Example: Nanoparticle Synthesis
Studies have demonstrated that yttrium bromide can facilitate the formation of nanoparticles with controlled sizes and shapes, which are essential for applications in drug delivery systems and photonics .

Summary of Key Properties

This compound possesses several key properties that make it suitable for diverse applications:

  • Hygroscopic Nature: Requires careful storage conditions to prevent moisture absorption.
  • High Solubility: Facilitates its use in various chemical reactions and formulations.
  • Stability: Maintains structural integrity under various conditions, making it reliable for industrial applications.

Mechanism of Action

The mechanism by which Yttrium Bromide Hydrate exerts its effects depends on its application:

    Catalysis: this compound acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants.

    Medical Imaging: In radiotherapy, yttrium complexes target specific tissues, where the radioactive decay of yttrium isotopes generates therapeutic effects.

Comparison with Similar Compounds

Lithium Bromide Hydrate (LiBr·xH₂O)

  • Chemical Formula : LiBr·xH₂O (x = 1–3)
  • CAS No.: 13453-70-8 (monohydrate), 23303-71-1 (dihydrate)
  • Molecular Weight : 104.86 g/mol (anhydrous)
  • Applications : Widely used in absorption refrigeration systems and as a desiccant.
  • Physical Properties : Highly water-soluble, less dense than YBr₃·xH₂O.
  • Hazards: Limited toxicity data in the provided evidence, but prolonged exposure to lithium salts can cause neurological effects.

Iron(II) Bromide Hydrate (FeBr₂·xH₂O)

  • Chemical Formula : FeBr₂·xH₂O (x = 5–6)
  • CAS No.: Not explicitly listed; PubChem CID: 91886320
  • Applications : Used in catalysis, organic synthesis, and as a precursor for magnetic materials.
  • Physical Properties: Green crystalline solid, soluble in water and ethanol.
  • Hazards : Corrosive; causes skin and eye irritation.

Key Difference : FeBr₂·xH₂O is more reactive in redox reactions compared to YBr₃·xH₂O, which is typically stable under standard conditions .

Cerium(III) Bromide Hydrate (CeBr₃·6H₂O)

  • Chemical Formula : CeBr₃·6H₂O
  • CAS No.: 14457-87-5
  • Molecular Weight : 379.83 g/mol (anhydrous)
  • Applications : Employed in scintillation detectors, optics, and as a catalyst in organic reactions.
  • Physical Properties : Hexahydrate structure, soluble in water.
  • Hazards : Requires precautions for inhalation and skin contact; less hygroscopic than YBr₃·xH₂O .

Key Difference : CeBr₃·6H₂O has a fixed hydration state (6 H₂O), whereas YBr₃·xH₂O’s hydration is variable.

Ruthenium(III) Bromide Hydrate (RuBr₃·xH₂O)

  • Chemical Formula : RuBr₃·xH₂O
  • CAS No.: 14014-88-1
  • Applications : Used in organic synthesis, electrochemistry, and cancer research (induces apoptosis in cancer cells).
  • Physical Properties : Dark brown solid, moderate water solubility.
  • Hazards : Highly reactive; toxic upon prolonged exposure.

Key Difference : RuBr₃·xH₂O exhibits redox versatility in catalysis, unlike YBr₃·xH₂O, which is primarily a precursor material .

Ethidium Bromide (Organic Bromide Contrast)

  • Chemical Formula : C₂₁H₂₀BrN₃
  • CAS No.: 1239-45-8
  • Applications : DNA/RNA staining in molecular biology.
  • Hazards : Mutagenic and toxic; requires strict handling protocols.

Key Difference : Ethidium bromide is an organic compound with entirely different applications (biological vs. industrial) compared to metal bromide hydrates .

Comparative Data Table

Property Yttrium Bromide Hydrate Lithium Bromide Hydrate Iron(II) Bromide Hydrate Cerium(III) Bromide Hydrate Ruthenium(III) Bromide Hydrate
Formula YBr₃·xH₂O LiBr·xH₂O FeBr₂·xH₂O CeBr₃·6H₂O RuBr₃·xH₂O
CAS No. 13469-98-2 (anhydrous) 13453-70-8 N/A 14457-87-5 14014-88-1
Molecular Weight 328.63 (anhydrous) 104.86 (anhydrous) 215.65 (anhydrous) 379.83 (anhydrous) 340.90 (anhydrous)
Solubility High in water High in water Moderate in water High in water Moderate in water
Primary Applications Materials science Refrigeration Catalysis Scintillation detectors Organic synthesis
Hazards Hygroscopic, irritant Low toxicity Corrosive Irritant Toxic

Research Findings and Trends

  • Synthesis : YBr₃·xH₂O is synthesized via hydration of anhydrous YBr₃, while CeBr₃·6H₂O and RuBr₃·xH₂O often require controlled hydrothermal conditions .
  • Stability : YBr₃·xH₂O and LiBr·xH₂O are stable under ambient conditions, whereas FeBr₂·xH₂O and RuBr₃·xH₂O degrade upon exposure to moisture or oxygen .
  • Emerging Uses : YBr₃·xH₂O is gaining attention in quantum dot synthesis, while CeBr₃·6H₂O is being explored in radiation detection .

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